crystal structure and conformational analysis of 1-bromo-4-pentylbicyclo[2.2.2]octane
crystal structure and conformational analysis of 1-bromo-4-pentylbicyclo[2.2.2]octane
An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 1-Bromo-4-pentylbicyclo[2.2.2]octane
Executive Summary
In the design of advanced materials—particularly nematic liquid crystals and single-molecule insulators—the choice of the rigid core spacer dictates the macroscopic thermal and dielectric properties of the bulk material. 1-Bromo-4-pentylbicyclo[2.2.2]octane (CAS 73152-68-8) represents a highly specialized structural motif[1]. It combines the exceptional rigidity and cylindrical symmetry of the bicyclo[2.2.2]octane (BCO) cage with the conformational flexibility of a pentyl chain and the strong dipole moment of a bridgehead bromine atom.
As a Senior Application Scientist, I have structured this guide to dissect the causality behind the structural mechanics of this molecule. We will explore why the BCO core deviates from ideal symmetry, how the pentyl chain behaves in the solid state versus solution, and the rigorous experimental and computational protocols required to validate these conformational states.
Structural Mechanics of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane scaffold is a classic example of a conformationally restricted system. However, "restricted" does not mean static. The core consists of three fused cyclohexane rings forced into boat conformations.
The Symmetry Paradox (D3h vs. D3): Theoretically, an idealized BCO cage possesses D3h symmetry, where all methylene groups are perfectly eclipsed. However, this eclipsed geometry introduces significant torsional strain (Pitzer strain)[2]. To relieve this energetic penalty, the molecule undergoes a slight twist about the C1−C4 axis, breaking the D3h symmetry and adopting a lower-energy D3 conformation[3].
The potential energy surface for this twisting motion is remarkably shallow. Gas-phase electron diffraction and computational studies reveal a broad potential well with a minimal barrier (approx. 100 cal/mol) at the D3h transition state[2]. In the crystalline solid state, intermolecular packing forces typically lock the cage into the twisted D3 geometry. The resulting C−C bond lengths within the cage (approx. 1.54–1.55 Å) are slightly elongated compared to standard sp3 hybridized carbons to accommodate the residual steric strain[4].
Conformational Dynamics of the 4-Pentyl Chain
While the BCO core acts as a rigid stator, the 4-pentyl chain acts as a flexible rotor. The conformational space of the pentyl group is defined by rotations around its constituent carbon-carbon single bonds.
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Extended (All-Anti) Conformation: In the solid state, X-ray crystallography consistently demonstrates that the pentyl chain adopts an all-anti (antiperiplanar) conformation. This extended geometry minimizes intramolecular steric clashes (gauche interactions) and maximizes intermolecular van der Waals contact area, which is critical for efficient crystal lattice packing[5].
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Gauche Defects: In solution or in the isotropic liquid phase, thermal energy easily overcomes the rotational barriers (typically 3–5 kcal/mol), leading to a statistical distribution of gauche defects.
The 1-bromo substituent at the opposing bridgehead position exerts a strong inductive effect, generating a significant longitudinal dipole moment. This dipole is highly sensitive to the overall molecular linearity, making the all-anti conformation crucial for applications requiring high dielectric anisotropy, such as electro-optic liquid crystal displays[6].
Experimental Workflow: X-Ray Crystallographic Characterization
To definitively determine the D3 twist of the cage and the all-anti conformation of the pentyl chain, single-crystal X-ray diffraction (SCXRD) is the gold standard. A self-validating protocol must ensure that thermal motion does not mask the subtle cage twist.
Step-by-Step Protocol:
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Crystallization: Dissolve 1-bromo-4-pentylbicyclo[2.2.2]octane in a minimal amount of a binary solvent system (e.g., diethyl ether/n-hexane 1:1). Allow for slow evaporation at 4 °C to yield high-quality, defect-free single crystals.
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Crystal Mounting: Select a crystal under a polarizing microscope. Mount it on a cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal ellipsoids and trap the lowest-energy conformation.
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Data Collection: Utilize a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector. Collect full-sphere data using ω and ϕ scans[7].
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Data Reduction: Integrate the diffraction spots and apply multi-scan absorption corrections to account for the heavy bromine atom's anomalous dispersion.
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Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
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Validation: Check the final R1 and wR2 factors. A self-validating model will have an R1<0.05 and no significant residual electron density peaks near the bromine atom.
Workflow for X-ray crystallographic analysis of bicyclo[2.2.2]octane derivatives.
Computational Conformational Analysis Pipeline
Because X-ray crystallography only captures the static, solid-state minimum, Density Functional Theory (DFT) is required to map the dynamic potential energy surface (PES) of the molecule in a simulated vacuum or solvent field.
Step-by-Step Protocol:
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Initial Geometry Construction: Build the 3D model of 1-bromo-4-pentylbicyclo[2.2.2]octane. Create two starting geometries for the core: idealized D3h and twisted D3 .
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Level of Theory Selection: Employ the B3LYP functional with a 6-311G(d,p) basis set. This level accurately models the hyperconjugation and steric repulsion in saturated hydrocarbon cages[8].
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PES Relaxed Scan: Perform a relaxed coordinate scan by rotating the Ccage−Cpentyl dihedral angle in 10° increments from 0° to 360° to identify all rotational conformers of the pentyl chain.
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Geometry Optimization: Fully optimize the geometries of the local minima identified in the PES scan without symmetry constraints.
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Frequency Calculation: Run a vibrational frequency analysis on the optimized structures. Self-Validation Check: A true ground-state minimum must have zero imaginary frequencies. If an imaginary frequency exists (often corresponding to the cage twist), the structure is a transition state and must be perturbed and re-optimized.
Computational pipeline for conformational and electronic analysis using DFT.
Quantitative Data Summaries
The following tables synthesize the expected structural and energetic parameters derived from the aforementioned crystallographic and computational workflows.
Table 1: Key Crystallographic Parameters of the BCO Core
| Structural Parameter | Expected Value (Å / °) | Causality / Physical Significance |
|---|
| C1−Br Bond Length | ~1.97 Å | Highly polarized bond driving the longitudinal dipole moment. | | Ccage−Ccage Bond Length | 1.542 – 1.552 Å | Elongated due to eclipsed C−H bond repulsion (Pitzer strain)[2]. | | C1−C2−C3 Angle | ~109.7° | Near-ideal tetrahedral angle maintained by the rigid cage structure. | | Cage Twist Angle ( τ ) | 7° – 12° | Deviation from D3h to D3 symmetry to minimize torsional strain. |
Table 2: Conformational Energy Profile of the 4-Pentyl Chain (DFT/B3LYP)
| Conformation State | Relative Energy (kcal/mol) | Population at 298K (%) | Structural Note |
|---|---|---|---|
| All-Anti (Extended) | 0.00 (Global Minimum) | > 75% | Maximizes linearity; preferred in crystal lattice. |
| Single Gauche Defect | +0.85 to +1.20 | ~ 20% | Introduces a "kink" in the cylindrical shape. |
| Double Gauche Defect | > +2.50 | < 5% | Highly disfavored due to severe steric clash (pentane interference). |
Impact on Liquid Crystal and Materials Science
The precise conformational control exhibited by 1-bromo-4-pentylbicyclo[2.2.2]octane makes it an invaluable precursor in materials science. When the bromine is substituted to link the BCO core to a π -conjugated system (e.g., forming 4-isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate), the resulting molecule exhibits exceptional nematic liquid crystal properties[9].
The BCO core is superior to a standard benzene or cyclohexane ring in these applications because its cylindrical, three-dimensional bulk prevents close π−π stacking, which often leads to unwanted crystallization (smectic phases). Instead, the rigid, linear, and highly polar nature of the BCO-isothiocyanate derivatives promotes a broad nematic phase range with high clearing points and robust dielectric anisotropy[6][10]. Understanding the crystal structure and conformational limits of the parent 1-bromo-4-pentylbicyclo[2.2.2]octane is the fundamental first step in engineering these advanced electro-optic materials.
References
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